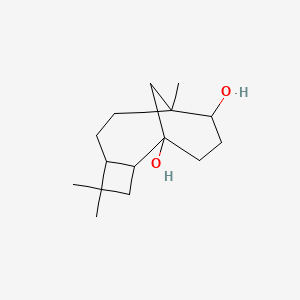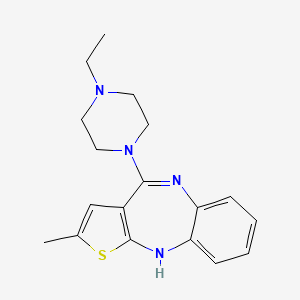
N-Desmethyl N-Ethyl Olanzapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl N-Ethyl Olanzapine is a derivative of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the metabolic processes involving olanzapine, and it retains some of the pharmacological properties of its parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl N-Ethyl Olanzapine typically involves the N-alkylation of olanzapine. This process can be achieved through a series of chemical reactions, including the use of dimethyl sulfate in water, followed by treatment with ethanolamine to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Desmethyl N-Ethyl Olanzapine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and transformation into other active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that retain some pharmacological activity . These metabolites are often studied for their potential therapeutic effects and safety profiles .
Applications De Recherche Scientifique
N-Desmethyl N-Ethyl Olanzapine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying the metabolic pathways of olanzapine . In biology, it is studied for its effects on cellular processes and neurotransmitter systems . In medicine, it is investigated for its potential therapeutic effects and safety profiles in treating psychiatric disorders . In industry, it is used in the development of new antipsychotic drugs and formulations .
Mécanisme D'action
The mechanism of action of N-Desmethyl N-Ethyl Olanzapine involves its interaction with various neurotransmitter receptors in the brain . It functions as a selective monoaminergic antagonist, with high binding affinity for serotonin (5-HT2A/2C), dopamine (D1–4), muscarinic (M1–5), histamine H1, and adrenergic α1 receptors . These interactions help modulate neurotransmitter activity, leading to its therapeutic effects in treating psychiatric disorders .
Comparaison Avec Des Composés Similaires
N-Desmethyl N-Ethyl Olanzapine is similar to other metabolites of olanzapine, such as 10-N-glucuronide and 4-N-desmethyl-olanzapine . it is unique in its specific chemical structure and pharmacological properties . Compared to other similar compounds, this compound has distinct metabolic pathways and therapeutic effects . Other similar compounds include N-desmethylclozapine and O-desmethyl venlafaxine, which also exhibit unique pharmacological activities .
Propriétés
Formule moléculaire |
C18H22N4S |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-(4-ethylpiperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H22N4S/c1-3-21-8-10-22(11-9-21)17-14-12-13(2)23-18(14)20-16-7-5-4-6-15(16)19-17/h4-7,12,20H,3,8-11H2,1-2H3 |
Clé InChI |
SFVPZMOQWVABLF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


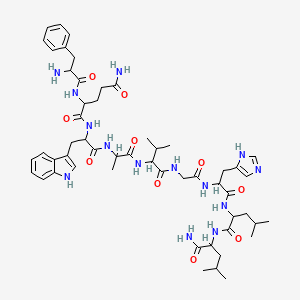
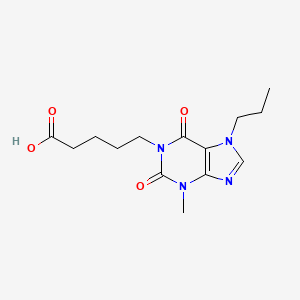
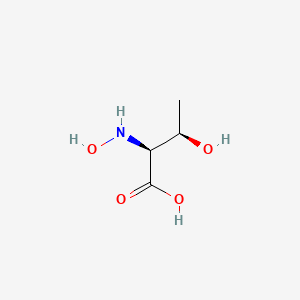
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
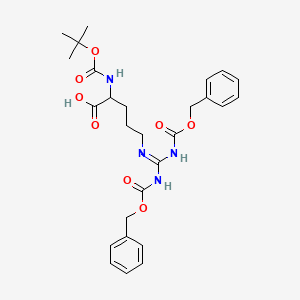
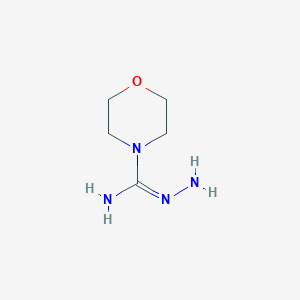
![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
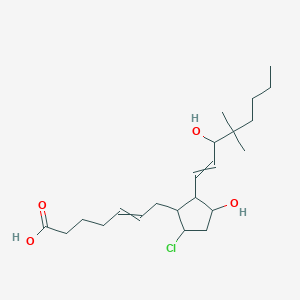
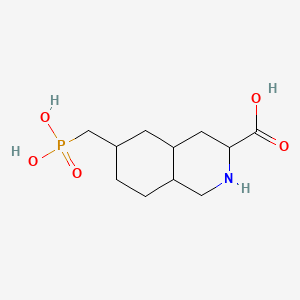

![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
![3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B13401605.png)
